molecular formula C13H19ClO B15386349 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene

1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene

Cat. No.: B15386349
M. Wt: 226.74 g/mol
InChI Key: MTHFELFCCADGOM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an ethoxy group at position 2, and an ethyl group at position 3. Its molecular formula is C₁₃H₁₇ClO, with an average molecular mass of ~224.73 g/mol. The compound is structurally characterized by:

  • Aromatic core: The benzene ring provides a planar, electron-rich framework.
  • Substituents:
    • 3-Chloropropyl (-CH₂CH₂CH₂Cl): Introduces alkyl chain flexibility and a reactive chlorine atom for nucleophilic substitution.
    • Ethoxy (-OCH₂CH₃): An electron-donating group that activates the ring toward electrophilic substitution.
    • Ethyl (-CH₂CH₃): Enhances hydrophobicity and steric bulk.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethoxy-4-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-7-8-12(6-5-9-14)13(10-11)15-4-2/h7-8,10H,3-6,9H2,1-2H3

InChI Key

MTHFELFCCADGOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCCl)OCC

Origin of Product

United States

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene, also known by its CAS number 1805685-97-5, is a compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19ClO
  • Molecular Weight : 226.74 g/mol
  • Purity : Typically ≥ 98% .

The biological activity of 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloropropyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

Antimicrobial Properties

Research indicates that chlorinated compounds often exhibit antimicrobial activity. A study assessing the efficacy of similar compounds found that chlorinated derivatives can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial formulations.

Cytotoxicity and Anticancer Activity

Preliminary data from in vitro studies show that 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene may induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes could be linked to its interference with DNA synthesis or cell cycle regulation.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various chlorinated compounds, including 1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

CompoundConcentration (µg/mL)Bacterial Viability (%)
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene10030
Control (no treatment)-100

Study 2: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
2565
5040

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-ethylbenzene

  • Molecular Formula : C₁₁H₁₅Cl
  • Key Differences : Lacks the ethoxy group at position 2, reducing polarity and reactivity toward electrophiles.
  • Applications : Simpler alkylation agent in drug synthesis (e.g., domperidone intermediates) .

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₁₂H₁₄ClF₃O
  • Key Differences : Replaces ethoxy with trifluoromethoxy (-OCF₃), a strong electron-withdrawing group. This deactivates the benzene ring, directing electrophiles to meta positions.
  • Properties : Higher molecular weight (266.69 g/mol) and density (1.194 g/cm³) due to fluorine atoms .

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride

  • Molecular Formula : C₁₃H₁₈Cl₂N₂·HCl
  • Key Differences : Incorporates a piperazine ring, enabling hydrogen bonding and salt formation. The dual chlorine atoms enhance electrophilicity.
  • Applications : Used in serotonin receptor ligands and neuropharmacological agents .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) significantly improves yields and reduces reaction times compared to traditional methods.
  • Steric hindrance from multiple substituents (e.g., in carboranes ) lowers yields due to competitive cyclization.

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Reactivity Notes
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene ~250–270 (predicted) ~1.10 (predicted) Activated ring for electrophilic substitution due to ethoxy group.
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 264 ± 35 1.194 Deactivated ring; weak C-H···Cl hydrogen bonds observed .
1-(3-Chloropropyl)-1H-imidazole N/A N/A Higher nucleophilicity due to imidazole ring .

Key Trends :

  • Electron-donating groups (e.g., ethoxy) increase ring activation, while electron-withdrawing groups (e.g., trifluoromethoxy) reduce reactivity.
  • Chlorine atoms facilitate nucleophilic substitution but may introduce steric challenges .

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